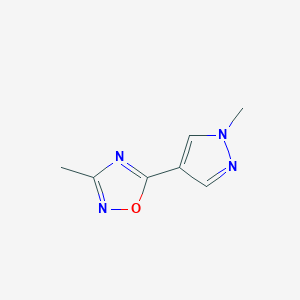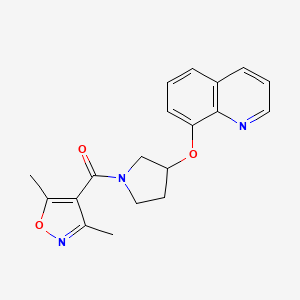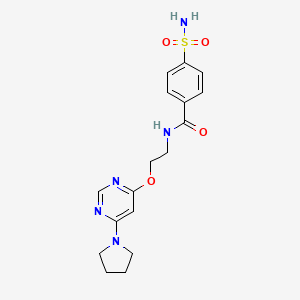![molecular formula C23H18FN3O3S B2420740 N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-22-8](/img/no-structure.png)
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imaging and Diagnostic Applications :
- Gefitinib, a derivative of quinazoline, has been synthesized for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography. This could be useful in diagnosing and studying various cancers (Holt et al., 2006).
Synthesis of Novel Compounds :
- Research has been conducted on synthesizing novel compounds like [1,2,3]Triazolo[1,5-a]quinoline, which could have potential applications in the development of new pharmaceuticals or materials (Pokhodylo & Obushak, 2019).
Inhibitors for Cancer Treatment :
- Derivatives of quinazoline have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in tumor models and have been advanced into clinical trials, highlighting their potential in cancer treatment (Schroeder et al., 2009).
Fluorescent Derivatives for Biological Studies :
- Synthesis of fluorescent derivatives of quinoline, which could be used in biochemistry and medicine for studying various biological systems, indicating its utility in research and diagnostic applications (Gracheva et al., 1982).
Exploration of Quinazoline Derivatives :
- Studies on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines demonstrate the ongoing exploration of quinazoline derivatives for various applications, including potential therapeutic uses (Aleksanyan & Hambardzumyan, 2013).
Pharmacological Studies :
- The synthesis of quinazoline derivatives for pharmacological screening, such as for antimicrobial, analgesic, and anti-inflammatory activities, indicates the compound's potential in developing new drugs (Dash et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-methoxybenzaldehyde with 2-aminobenzonitrile to form 3-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 4-fluorobenzyl chloride to form N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one. The final step involves the reaction of this intermediate with thiosemicarbazide to form the desired compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzonitrile", "4-fluorobenzyl chloride", "thiosemicarbazide" ], "Reaction": [ "Step 1: Reaction of 4-methoxybenzaldehyde with 2-aminobenzonitrile in the presence of a base to form 3-(4-methoxyphenyl)quinazolin-4(3H)-one.", "Step 2: Reaction of 3-(4-methoxyphenyl)quinazolin-4(3H)-one with 4-fluorobenzyl chloride in the presence of a base to form N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one.", "Step 3: Reaction of N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one with thiosemicarbazide in the presence of a base to form the desired compound N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
| 421593-22-8 | |
Molekularformel |
C23H18FN3O3S |
Molekulargewicht |
435.47 |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18FN3O3S/c1-30-18-9-7-17(8-10-18)27-22(29)19-11-4-15(12-20(19)26-23(27)31)21(28)25-13-14-2-5-16(24)6-3-14/h2-12H,13H2,1H3,(H,25,28)(H,26,31) |
InChI-Schlüssel |
MYHUGNXGEZWOFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-methoxy-4-oxo-2-(piperidinomethyl)-1(4H)-pyridinyl]acetamide](/img/structure/B2420657.png)
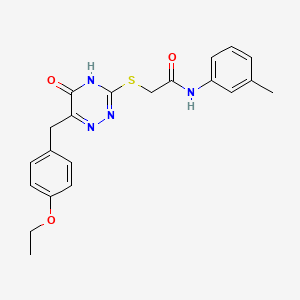
![2-[(2,5-dimethylbenzyl)thio]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420659.png)
![6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2420660.png)
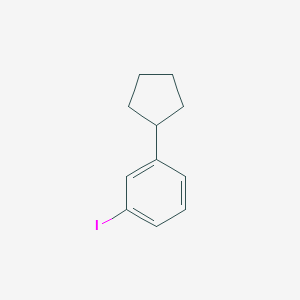
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B2420664.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2420666.png)
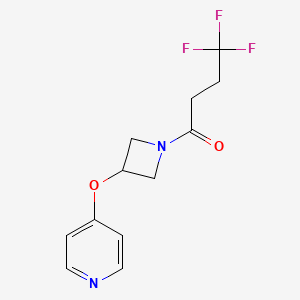
![3-methyl-7-pentyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2420671.png)
![Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2420673.png)
![2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol](/img/structure/B2420674.png)
